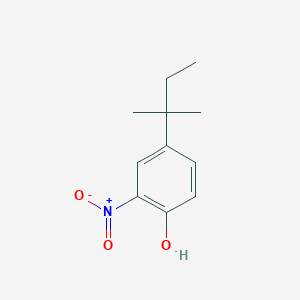

2-Nitro-4-tert-pentyl-phenol

描述

Contextualization within Nitroaromatic and Alkylphenol Chemistry

2-Nitro-4-tert-pentyl-phenol belongs to two significant classes of organic compounds: nitroaromatics and alkylphenols.

Nitroaromatic compounds , characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring, are known for their diverse chemical reactivity. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making them susceptible to nucleophilic attack and modifying the reactivity of other substituents. rsc.orgnih.gov Nitroaromatics are fundamental in the synthesis of dyes, polymers, pesticides, and explosives. nih.govnih.gov Research in this area often focuses on their synthesis, transformation into other functional groups (like amines), and their unique photochemical properties. rsc.orgnih.gov

Alkylphenols are a class of phenols with one or more alkyl groups attached to the aromatic ring. researchgate.net The alkyl group, in this case, the tert-pentyl group, is an electron-donating group, which can influence the reactivity of the phenol (B47542), particularly in electrophilic aromatic substitution reactions. Alkylphenols are commercially important and are used in the production of surfactants, resins, and polymer additives. researchgate.netrimpro-india.com The size and branching of the alkyl group can affect the physical properties of the compound, such as its solubility and boiling point. researchgate.net

The presence of both a nitro group and a tert-pentyl group on the same phenol ring in this compound creates a molecule with a distinct electronic and steric profile, making it a subject of interest for studying the combined effects of these functional groups.

Significance in Advanced Chemical Synthesis and Industrial Chemistry Research

The primary significance of this compound in advanced chemical synthesis lies in its role as a versatile intermediate. google.comgoogle.com The nitro group can be readily reduced to an amino group (-NH2), opening up a pathway to a wide range of derivatives, such as 2-amino-4-tert-pentyl-phenol. This amino derivative is a crucial precursor in the synthesis of specialized dyes and pigments. google.comgoogle.com

In industrial chemistry research, the focus is often on developing efficient and scalable synthesis routes for such intermediates. The synthesis of related compounds, like 2-amino-4-tert-pentyl-6-nitrophenol, involves multi-step processes including condensation, nitration, and reduction reactions. google.comgoogle.com The optimization of these reaction conditions to maximize yield and purity is a key area of industrial research.

Research Trajectory and Objectives for the Compound

The research trajectory for this compound and its derivatives is aimed at exploring their full synthetic potential and understanding their properties. Key research objectives include:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring more efficient and environmentally benign methods for the synthesis of this compound and its subsequent conversion to valuable products. This includes the investigation of new catalysts and reaction conditions.

Exploration of New Applications: While its use in dye synthesis is established, research is ongoing to explore other potential applications. The unique substitution pattern of the molecule could be leveraged in the design of new polymers, ligands for metal complexes, or as a building block for other specialty chemicals.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound can lead to more controlled and selective chemical transformations. This includes studying the influence of the nitro and tert-pentyl groups on the regioselectivity and kinetics of various reactions.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 91247-92-6 | sigmaaldrich.comlookchem.com |

| Molecular Formula | C11H15NO3 | sigmaaldrich.comlookchem.com |

| Molecular Weight | 209.24 g/mol | lookchem.com |

| IUPAC Name | 2-nitro-4-tert-pentylphenol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | Typically ≥97% or 98% | sigmaaldrich.comachemblock.com |

| Storage Temperature | 4°C, stored under nitrogen | sigmaaldrich.com |

Detailed Research Findings

Research into compounds structurally related to this compound provides insights into its potential reactivity and applications. For instance, the synthesis of 2-amino-4-tert-pentyl-6-nitrophenol from p-tert-amyl phenol involves a nitration step followed by a reduction. google.comgoogle.com This highlights the synthetic utility of the nitro group.

Furthermore, studies on other substituted phenols, such as 2-chloro-4-(tert-pentyl)phenol, demonstrate the types of reactions the phenolic hydroxyl group and the aromatic ring can undergo. These include etherification and further electrophilic substitution reactions like halogenation and nitration. The presence of the bulky tert-pentyl group can influence the stereochemistry and regioselectivity of these reactions.

The table below outlines a general synthetic pathway for a related compound, illustrating the type of chemical transformations that are relevant to the study of this compound.

| Step | Reaction | Reactants | Products |

| 1 | Condensation | Phenol, tert-amyl alcohol | p-tert-amyl phenol |

| 2 | Nitration | p-tert-amyl phenol, Nitrating agent | Nitrated p-tert-amyl phenol derivative |

| 3 | Reduction | Nitrated derivative, Reducing agent | Amino derivative |

This is a generalized pathway based on the synthesis of related compounds. google.comgoogle.com

Structure

3D Structure

属性

IUPAC Name |

4-(2-methylbutan-2-yl)-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-11(2,3)8-5-6-10(13)9(7-8)12(14)15/h5-7,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZBVXMQEWCXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 2 Nitro 4 Tert Pentyl Phenol

Direct Synthesis Approaches

The most prevalent and practical route to 2-Nitro-4-tert-pentyl-phenol involves the direct functionalization of the 4-tert-pentylphenol starting material. This approach leverages the activating, ortho-, para-directing nature of the phenolic hydroxyl group to introduce a nitro group onto the aromatic ring.

Nitration of 4-tert-Pentylphenol

Direct nitration of 4-tert-pentylphenol is the primary method for the synthesis of its 2-nitro derivative. The reaction introduces a nitro group (–NO2) onto the benzene (B151609) ring via an electrophilic aromatic substitution mechanism.

The nitration of phenols is a highly exothermic reaction that requires careful control of conditions to achieve selective mononitration and avoid oxidative side reactions. quora.comprepchem.com For substrates similar to 4-tert-pentylphenol, such as 4-tert-butylphenol, typical laboratory-scale synthesis involves dissolving the starting material in a suitable solvent like ethyl acetate (B1210297) and cooling the mixture to low temperatures, often around 0°C. libretexts.org A nitrating agent, commonly a mixture of nitric acid in water, is then added dropwise to maintain temperature control. libretexts.org The presence of a catalytic amount of sodium nitrite (B80452) (NaNO₂) is often employed to facilitate the reaction. libretexts.org

Table 1: Representative Reaction Conditions for Nitration of a 4-Alkylphenol Analog This table is based on the synthesis of the closely related compound, 2-nitro-4-tert-butyl phenol (B47542), and illustrates typical conditions applicable to 4-tert-pentylphenol.

| Parameter | Condition | Source |

| Substrate | 4-tert-Butylphenol | libretexts.org |

| Nitrating Agent | Nitric Acid in Water | libretexts.org |

| Catalyst | Sodium Nitrite (catalytic amount) | libretexts.org |

| Solvent | Ethyl Acetate | libretexts.org |

| Temperature | 0°C | libretexts.org |

| Reaction Time | ~45 minutes | libretexts.org |

The regiochemical outcome of the nitration of 4-tert-pentylphenol is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl (–OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance, stabilizing the intermediates formed during electrophilic attack at these positions. prepchem.comresearchgate.net The tert-pentyl group at the C4 position is also an activating group, albeit weaker, and an ortho, para-director.

Since the para-position is blocked by the tert-pentyl group, electrophilic attack is directed primarily to the two equivalent ortho-positions (C2 and C6). The bulky nature of the tert-pentyl group can exert a steric hindrance effect, which generally favors substitution at the less hindered position. stuba.sk In this case, since both ortho positions are sterically equivalent relative to the large alkyl group, the primary factor is the strong directing effect of the hydroxyl group, leading to the formation of this compound.

The mechanism proceeds via the generation of the electrophilic nitronium ion (NO₂⁺) from nitric acid. This electrophile is then attacked by the electron-rich phenol ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov Subsequent deprotonation of the arenium ion by a weak base (like water) restores the aromaticity of the ring and yields the final this compound product. nih.gov An alternative mechanism has been proposed when using reagents like tert-butyl nitrite, which may proceed through an initial O-nitrosylation of the phenol followed by rearrangement to the C-nitroso species and subsequent oxidation. wikipedia.org

To improve the regioselectivity and efficiency of phenol nitration, various catalyst systems have been investigated. While traditional methods use mineral acids, these can lead to issues with waste and byproducts. Modern approaches often employ solid acid catalysts or milder reagents to favor specific isomers.

For achieving high ortho-selectivity, a system using ammonium (B1175870) nitrate (B79036) (NH₄NO₃) in the presence of potassium bisulfate (KHSO₄) has been reported as an effective and regioselective method for the nitration of various phenols. stuba.sk This method is considered environmentally benign and uses inexpensive, readily available reagents.

Other research has explored the use of metal salts impregnated on solid supports. For instance, nitration of 4-substituted phenols, including 4-tert-butylphenol, has been successfully carried out using 60% nitric acid in the presence of a CuCl₂-impregnated Yb-Mo-Montmorillonite KSF clay catalyst. This heterogeneous system demonstrates high yields for the ortho-mononitrated product and allows for easy recovery and reuse of the catalyst.

Table 2: Catalyst Systems for Regioselective Phenol Nitration

| Catalyst System | Reagents | Selectivity Outcome | Reference |

| Potassium Bisulfate | NH₄NO₃, KHSO₄ | High regioselectivity for ortho-nitration | stuba.sk |

| Metal-impregnated Clay | 60% HNO₃, CuCl₂/Yb-Mo-HKSF | High yield of ortho-nitrated product | N/A |

Functional Group Interconversions on Related Phenolic Precursors

An alternative synthetic strategy involves starting with a pre-functionalized phenolic ring and introducing the desired alkyl group. This approach is common for many aromatic compounds but faces significant limitations in this specific case.

This theoretical pathway would involve the alkylation of a nitro-substituted phenol, such as o-nitrophenol, with a pentene isomer (e.g., 2-methyl-2-butene) or tert-amyl alcohol in the presence of a catalyst. The standard method for such an alkylation is the Friedel-Crafts reaction. quora.com

However, this approach is not synthetically viable for producing this compound. A major limitation of the Friedel-Crafts alkylation is that it fails on aromatic rings bearing strongly electron-withdrawing (deactivating) groups. libretexts.orgstackexchange.com The nitro group (–NO₂) is one of the most powerful deactivating groups, which significantly reduces the electron density of the aromatic ring. quora.com This deactivation makes the ring insufficiently nucleophilic to attack the carbocation electrophile generated from the pentene isomer or alcohol. quora.comstackexchange.com Consequently, Friedel-Crafts alkylation of o-nitrophenol is not a feasible synthetic route. In fact, nitrobenzene (B124822) is often used as a solvent for Friedel-Crafts reactions precisely because it is unreactive under the reaction conditions. stackexchange.com

While advanced catalytic systems using Lewis acids like Sc(OTf)₃ have been developed for the selective ortho-alkylation of phenols, these methods are typically applied to activated or neutral phenolic substrates rather than those that are strongly deactivated by nitro groups. nih.gov

Multi-Step Approaches from Phenol Derivatives

A common and logical pathway to synthesize this compound begins with the modification of phenol itself. This multi-step approach typically involves two key electrophilic aromatic substitution reactions: a Friedel-Crafts alkylation followed by nitration. The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the functional groups on the aromatic ring.

The synthesis begins with the alkylation of phenol to create the intermediate, 4-tert-pentyl-phenol. In this reaction, the hydroxyl group of phenol is an ortho-, para-directing activator. To favor the formation of the para-substituted product, reaction conditions can be optimized. The subsequent nitration of 4-tert-pentyl-phenol introduces the nitro group. The hydroxyl group and the bulky tert-pentyl group at the para position direct the incoming nitro group primarily to the ortho position (position 2), yielding the target molecule.

A representative two-step synthesis is outlined below:

Step 1: Synthesis of 4-tert-pentyl-phenol (Alkylation) This step involves the reaction of phenol with a tert-pentylating agent, such as tertiary amyl alcohol or isopentene, in the presence of a catalyst. google.comgoogle.com An aluminum chloride composite catalyst is often used to facilitate this Friedel-Crafts alkylation. google.com

| Parameter | Details |

| Reactants | Phenol, Tertiary Amyl Alcohol |

| Catalyst | Aluminum Chloride Composite google.com |

| Solvent | Sherwood oil (a petroleum fraction) google.com |

| Temperature | 15-25 °C google.com |

| Reaction Time | 3-5 hours google.com |

This table presents typical conditions for the alkylation step.

Step 2: Synthesis of this compound (Nitration) The 4-tert-pentyl-phenol intermediate is then nitrated. A similar compound, 2-nitro-4-tert-butyl phenol, is synthesized by reacting 4-tert-butyl phenol with nitric acid, demonstrating the viability of this reaction step. prepchem.com For the synthesis of the target compound, the intermediate is dissolved in an organic solvent and treated with a nitrating agent. google.com

| Parameter | Details |

| Reactant | 4-tert-pentyl-phenol google.com |

| Nitrating Agent | Dilute Nitric Acid google.com |

| Solvent | Chloroform, Dichloromethane, or Acetic Acid google.com |

| Temperature | Cooled to 15 °C, then warmed to 55 °C google.com |

| Post-Reaction | Neutralization with a base (e.g., sodium hydroxide (B78521) solution) google.com |

This table outlines a general procedure for the nitration of the alkylated phenol intermediate.

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally responsible and safe. For the synthesis of this compound, this involves incorporating green chemistry principles and leveraging advanced processing technologies like flow chemistry.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comjocpr.com Key principles include the use of safer solvents, maximization of atom economy, and the application of catalysis. jocpr.com

Traditional nitration reactions often use hazardous and corrosive strong acids like concentrated nitric and sulfuric acids, along with chlorinated solvents. wjpmr.com Green approaches seek to replace these with safer alternatives. wjpmr.com One such method involves using calcium nitrate [Ca(NO₃)₂] in glacial acetic acid as a greener nitrating system. wjpmr.com Research has also focused on developing solvent-free nitration processes, for instance, using tert-butyl nitrite at ambient temperatures, which minimizes waste and energy expenditure. dtic.mil For reactions that still require a solvent, water is an ideal choice, and challenges with the solubility of organic compounds can be overcome using techniques like phase-transfer catalysis (PTC). researchgate.net

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jocpr.comjocpr.comprimescholars.com Reactions with low atom economy generate significant waste. rsc.org

Electrophilic aromatic nitration using a mixture of nitric acid and sulfuric acid has a poor atom economy because the sulfuric acid acts as a catalyst but is used in stoichiometric amounts and becomes part of a waste stream of spent acid. rsc.org

The atom economy for a traditional nitration of 4-tert-pentyl-phenol can be calculated as follows:

Reaction: C₁₁H₁₆O + HNO₃ --(H₂SO₄)--> C₁₁H₁₅NO₃ + H₂O

Molecular Weight of Desired Product (C₁₁H₁₅NO₃): ~209.24 g/mol

Molecular Weight of Reactants (C₁₁H₁₆O + HNO₃): ~164.24 g/mol + 63.01 g/mol = 227.25 g/mol

% Atom Economy = (MW of Product / Σ MW of Reactants) x 100 % Atom Economy = (209.24 / 227.25) x 100 ≈ 92.1%

The use of catalysts is a cornerstone of green chemistry, as catalytic reactions are often more efficient, selective, and produce less waste than stoichiometric processes. rsc.org

Alkylation: In the initial alkylation step, the traditional Lewis acid catalyst, aluminum chloride (AlCl₃), generates significant waste during aqueous workup. A greener alternative is the use of solid acid catalysts, such as activated bauxite (B576324) or atlapulgite clays, which can be more easily separated and potentially recycled. google.com

Nitration: The development of catalytic nitration processes is a key goal for sustainable production. The aim is to replace the traditional stoichiometric use of sulfuric acid with a recyclable catalyst. While much research in the field focuses on the catalytic reduction of nitrophenols, the principles of developing efficient catalysts can be applied to their synthesis as well. nih.govnih.gov The ideal catalytic system would enable the use of a nitrating agent with high atom economy and generate only water as a byproduct. rsc.org

Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages for multi-step syntheses. vapourtec.com This approach allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability. vapourtec.com

A multi-step synthesis, such as the preparation of this compound, can be designed as a "telescoped" continuous flow process. vapourtec.com

Conceptual Flow Process:

Reactor 1 (Alkylation): Phenol and a tert-pentylating agent would be continuously pumped and mixed with a stream containing a catalyst before entering a heated reactor module. The output from this module would be the 4-tert-pentyl-phenol intermediate.

Reactor 2 (Nitration): The product stream from the first reactor would be directly fed into a second module, where it is mixed with a continuous stream of a nitrating agent. Nitration reactions are often highly exothermic, and a flow reactor's high surface-area-to-volume ratio allows for superior heat management, preventing dangerous temperature spikes and improving selectivity.

Chemical Reactivity and Transformation Mechanisms of 2 Nitro 4 Tert Pentyl Phenol

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring and imparts distinct reactivity to the molecule. mdpi.com This electronic effect is crucial in facilitating reactions such as reduction and nucleophilic aromatic substitution.

The transformation of the nitro group into an amino group (-NH₂) is a common and synthetically valuable reaction. This reduction is a critical step in the synthesis of various specialty chemicals, including dyes and pigments. google.com The general reaction proceeds through nitroso and hydroxylamino intermediates before yielding the final 2-amino-4-tert-pentyl-phenol derivative.

A variety of reducing agents and methodologies can be employed to achieve this conversion, with the choice often depending on the desired yield, selectivity, and reaction conditions. Catalytic hydrogenation is a highly effective method. For instance, the reduction of the related compound, 2-nitro-4-tert-butylphenol, is successfully achieved using a 10% Palladium on carbon (Pd/C) catalyst under hydrogen pressure. prepchem.com Other chemical reducing agents are also widely used. The conversion of nitrophenols to aminophenols can be accomplished with reagents like sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst. mdpi.comhnu.edu.cnmdpi.com

| Reducing Agent/System | Typical Conditions | Notes |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Hydrogen gas pressure (e.g., 50 psi), solvent (e.g., ethyl acetate). prepchem.com | Highly efficient and clean method, often resulting in high yields. prepchem.com |

| Sodium Borohydride (NaBH₄) | Often used with a catalyst (e.g., noble metals, metal oxides) in an aqueous solution. mdpi.commdpi.com | A versatile and common reducing agent for nitrophenols. hnu.edu.cn |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent systems. | A cost-effective reducing agent suitable for certain applications. |

The nitro group's potent electron-withdrawing nature activates the aromatic ring towards nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr). wikipedia.org This activation is most pronounced when the nitro group is positioned ortho or para to a suitable leaving group (such as a halide). wikipedia.orglibretexts.orglibretexts.org Although 2-Nitro-4-tert-pentyl-phenol does not have a typical leaving group, the nitro group itself can, under certain conditions, act as one. researchgate.net

The SNAr mechanism involves a two-step addition-elimination process. libretexts.orgnih.gov

Addition: A nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. wikipedia.org

Elimination: The aromaticity of the ring is restored by the departure of the leaving group. nih.gov

In the context of this compound, the ortho-nitro group makes the ring electron-deficient, thereby facilitating attack by nucleophiles. This reactivity is fundamental to the synthesis of more complex derivatives where another substituent might be introduced onto the ring. researchgate.net

Nitrophenols are known to undergo transformations when exposed to light, a process relevant to their environmental fate. researchgate.net The photochemical reactivity of this compound can involve several pathways. Direct photolysis, where the molecule absorbs light and undergoes degradation, is one possible route. researchgate.net

Recent studies on similar compounds, like 4-nitrophenol (B140041), have revealed that indirect photochemical processes can also be significant. Under visible light, nonradical species such as singlet oxygen (¹O₂) can be the dominant factor driving the transformation, leading to the breakage of the C–N bond. researchgate.net Furthermore, in atmospheric aqueous phases, reactions with photochemically generated radicals, such as the hydroxyl radical (•OH), are a major degradation pathway for nitrophenols. researchgate.net

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring confers acidic properties and provides a site for various derivatization and oxidation reactions. noaa.gov

The phenolic hydroxyl group is a key site for synthetic modification through derivatization reactions, primarily esterification and etherification. These reactions convert the phenol (B47542) into esters and ethers, respectively, altering its physical and chemical properties.

Etherification: This involves the conversion of the -OH group into an ether linkage (-OR). A common method is the Williamson ether synthesis, where the phenol is first deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. General processes for the etherification of phenols can also be carried out by reacting them with alkyl carboxylates. google.com Another specific example is the reaction with epichlorohydrin (B41342) to produce glycidyl (B131873) ethers, which are precursors for epoxy resins. wikipedia.org Silylation, the formation of a silyl (B83357) ether, is another important derivatization, often performed for analytical purposes using reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net

Esterification: This reaction converts the hydroxyl group into an ester group (-O-C=O-R). This is typically achieved by reacting the phenol with a carboxylic acid or, more commonly, with more reactive derivatives like acyl chlorides or acid anhydrides in the presence of a base.

| Reaction Type | Typical Reagents | Functional Group Transformation |

|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R-X) | -OH → -OR |

| Etherification (Glycidyl Ether) | Epichlorohydrin, Base (e.g., NaOH). wikipedia.org | -OH → -O-CH₂CH(O)CH₂ |

| Silylation (Silyl Ether) | Silylating agent (e.g., MTBSTFA). researchgate.net | -OH → -O-Si(R)₃ |

| Esterification | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O), Base | -OH → -O-C(=O)R |

The phenolic hydroxyl group makes the molecule susceptible to oxidation. The presence of both the activating hydroxyl group and the electron-withdrawing nitro group influences the oxidation pathways. The oxidation of substituted phenols can lead to a variety of products, including quinones and coupled dimers. researchgate.net

Hydrogen Bonding Interactions and Their Influence on Reactivity

The molecular structure of this compound, featuring a hydroxyl group (-OH) and a nitro group (-NO₂) in ortho positions on the phenol ring, facilitates the formation of a strong intramolecular hydrogen bond. vedantu.comtestbook.com This internal bond is established between the hydrogen atom of the hydroxyl group and an oxygen atom of the adjacent nitro group, creating a stable six-membered pseudo-ring. vedantu.comchempedia.info

This intramolecular hydrogen bonding has a significant influence on the compound's reactivity and physical properties. By engaging the phenolic hydrogen internally, its availability for intermolecular interactions is substantially reduced. stackexchange.com This phenomenon, known as chelation, leads to decreased water solubility and a lower boiling point compared to its meta and para isomers, where intermolecular hydrogen bonding predominates. stackexchange.comscribd.com The intramolecular bond provides extra stability to the molecule. vedantu.com

The reduced acidity of the phenolic proton, due to its involvement in the hydrogen bond, can affect reaction rates in processes that require its abstraction. Spectroscopic analyses, such as NMR and Infrared (IR) spectroscopy, can provide evidence for this intramolecular interaction. For instance, in IR spectra, the O-H stretching band is often broadened and shifted to a lower frequency.

Reactivity of the tert-Pentyl Alkyl Chain

The reactivity of this compound is significantly influenced by its three main functional components: the hydroxyl group, the nitro group, and the tert-pentyl alkyl chain attached to the aromatic ring.

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.eduwikipedia.orglibretexts.org The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. wikipedia.orglibretexts.org In the case of this compound, three groups direct the position of further substitution: the hydroxyl (-OH), the nitro (-NO₂), and the tert-pentyl group.

Hydroxyl (-OH) Group: This is a strongly activating group and directs incoming electrophiles to the ortho and para positions relative to it.

tert-Pentyl Group: As an alkyl group, it is also activating and an ortho-, para-director, primarily through an inductive effect and hyperconjugation. stackexchange.com However, its bulky nature can cause significant steric hindrance, potentially impeding substitution at the adjacent ortho position. libretexts.orgstackexchange.com

Nitro (-NO₂) Group: This is a strongly deactivating group due to its electron-withdrawing nature, directing incoming electrophiles to the meta position.

The combined influence of these groups dictates the outcome of electrophilic substitution reactions. The powerful activating effect of the hydroxyl group typically dominates, directing substitution to its ortho and para positions. Given that the para position is occupied by the tert-pentyl group and one ortho position is taken by the nitro group, the remaining ortho position (C6) is a likely site for electrophilic attack. However, the deactivating effect of the nitro group and potential steric hindrance from the adjacent hydroxyl group also play a role.

| Substituent Group | Effect on Reactivity | Directing Influence |

|---|---|---|

| Hydroxyl (-OH) | Activating | Ortho, Para |

| tert-Pentyl (-C(CH₃)₂CH₂CH₃) | Activating | Ortho, Para |

| Nitro (-NO₂) | Deactivating | Meta |

Free radical reactions typically involve initiation, propagation, and termination steps. libretexts.orgyoutube.com The stability of the radical intermediate is a key factor in these reactions. For this compound, there are several potential sites for radical formation.

The phenolic hydroxyl group is a common site for hydrogen abstraction, leading to the formation of a relatively stable phenoxyl radical. This stability is enhanced by the delocalization of the unpaired electron across the aromatic ring. The tert-pentyl group itself is relatively resistant to radical abstraction because it lacks weaker benzylic hydrogens. pressbooks.pub The C-H bonds on the tert-pentyl group are primary, secondary, and tertiary, with the tertiary C-H bond being the most susceptible to abstraction, although this is generally less favorable than abstraction of the phenolic hydrogen.

Oxidizing radicals, such as the hydroxyl radical (HO•), can attack the aromatic ring, adding to it to form a hydroxycyclohexadienyl radical. nih.gov This intermediate can then undergo further reactions. Alkylphenols are known to act as antioxidants by controlling free radicals. chemsec.org

| Potential Radical Species | Relative Stability | Reason for Stability/Instability |

|---|---|---|

| Phenoxyl Radical | High | Resonance stabilization from the aromatic ring. |

| Alkyl Radical (on tert-pentyl chain) | Moderate to Low | Lacks benzylic position; stability follows tertiary > secondary > primary. |

| Hydroxycyclohexadienyl Radical | Moderate | Resonance stabilization within the cyclohexadienyl ring system. |

Complexation and Chelation Chemistry

The specific arrangement of functional groups in this compound gives it the potential to act as a ligand in coordination chemistry.

The ortho-positioning of the phenolic hydroxyl group and the nitro group makes this compound a potential bidentate chelating agent. encyclopedia.pub Upon deprotonation of the hydroxyl group to form a phenolate, the negatively charged oxygen and one of the oxygen atoms from the nitro group can coordinate with a single metal ion. This forms a stable five- or six-membered chelate ring, a thermodynamically favorable arrangement.

This chelation ability allows the molecule to form stable complexes with a variety of metal ions. The effectiveness of chelation can depend on the specific metal ion, with some ions showing a higher affinity for such ligands. nih.govnih.gov The formation of these metal complexes can significantly alter the electronic properties and reactivity of the organic molecule. Such interactions are relevant in areas such as catalysis and the development of sensors. nih.gov

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. While the intramolecular hydrogen bond in this compound reduces its ability to form extended intermolecular hydrogen-bonded networks, other non-covalent forces can still drive the formation of larger assemblies.

These interactions include:

Pi-pi stacking: The electron-rich aromatic rings can stack on top of one another, an interaction that is common in planar aromatic systems.

Under certain conditions, such as in specific solvents or in the solid state, these combined interactions could lead to the formation of dimers, oligomers, or more complex, ordered supramolecular structures.

Spectroscopic and Computational Studies of 2 Nitro 4 Tert Pentyl Phenol

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of 2-Nitro-4-tert-pentyl-phenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The phenolic hydroxyl (-OH) proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10.5-11.0 ppm, due to intramolecular hydrogen bonding with the adjacent nitro group. The aromatic region should display three signals corresponding to the protons on the benzene (B151609) ring. Based on the substitution pattern, a doublet for the proton at C3 (ortho to the nitro group), a doublet of doublets for the proton at C5 (meta to both nitro and hydroxyl groups), and a doublet for the proton at C6 (ortho to the hydroxyl group) are expected. The tert-pentyl group will show signals for its ethyl and two methyl groups: a quartet for the methylene (B1212753) (-CH2-) protons, a triplet for the terminal methyl (-CH3) of the ethyl group, and a singlet for the two equivalent geminal methyl groups.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The six aromatic carbons will have distinct chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and tert-pentyl groups. The carbon bearing the hydroxyl group (C1) and the carbon with the nitro group (C2) would be significantly shifted. The remaining four aromatic carbons and the five carbons of the tert-pentyl group would appear in the aliphatic region, with the quaternary carbon of the tert-pentyl group being the most deshielded among them.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would reveal scalar coupling between adjacent protons, for instance, confirming the connectivity of the aromatic protons and the protons within the ethyl moiety of the tert-pentyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OH | 10.5 - 11.0 (s, 1H) | - |

| Ar-H3 | 8.0 - 8.2 (d, 1H) | 120.0 - 122.0 |

| Ar-H5 | 7.5 - 7.7 (dd, 1H) | 128.0 - 130.0 |

| Ar-H6 | 7.0 - 7.2 (d, 1H) | 118.0 - 120.0 |

| C(CH₃)₂-CH₂ CH₃ | 1.6 - 1.8 (q, 2H) | 35.0 - 37.0 |

| C(CH₃)₂CH₂CH₃ | 0.6 - 0.8 (t, 3H) | 8.0 - 10.0 |

| C(CH₃ )₂CH₂CH₃ | 1.2 - 1.4 (s, 6H) | 27.0 - 29.0 |

| Ar-C1 (-OH) | - | 150.0 - 155.0 |

| Ar-C2 (-NO₂) | - | 138.0 - 142.0 |

| Ar-C4 (-C(CH₃)₂) | - | 145.0 - 148.0 |

| C (CH₃)₂CH₂CH₃ | - | 37.0 - 39.0 |

Note: Predicted values are based on analysis of structurally similar compounds. s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets.

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group Analysis: The IR spectrum of this compound would be dominated by absorptions from the O-H, N-O, C-H, and C=C bonds. A broad absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenol (B47542), which is broadened due to hydrogen bonding. The nitro group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-pentyl group would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring.

Table 2: Predicted Vibrational Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |

| In-plane O-H Bend | 1330 - 1440 | Medium |

| C-O Stretch | 1180 - 1260 | Strong |

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The nitrophenol core of the molecule acts as a chromophore, which absorbs light in the UV-visible region.

Electronic Transitions: The spectrum is expected to show absorptions arising from π → π* and n → π* electronic transitions. The π → π* transitions, involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and nitro group, are expected to be intense and appear at shorter wavelengths. The n → π* transition, involving the promotion of a non-bonding electron from an oxygen atom of the nitro group to a π* antibonding orbital, is typically less intense and occurs at a longer wavelength. lookchem.com

Solvent Effects: The position of the absorption maxima can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic (blue) shift to shorter wavelengths due to the stabilization of the non-bonding orbital. Conversely, π → π* transitions often exhibit a bathochromic (red) shift to longer wavelengths in more polar solvents. lookchem.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) |

| π → π | π (aromatic ring) → π (aromatic ring, NO₂) | 250 - 320 |

| n → π | n (NO₂) → π (NO₂, aromatic ring) | 330 - 400 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.

Structural Elucidation: For this compound (C₁₁H₁₅NO₃), the molecular weight is 209.24 g/mol . High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental composition. The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely include the loss of the nitro group (M-46) or nitric oxide (M-30). The tert-pentyl group is also prone to fragmentation, primarily through the loss of an ethyl radical (M-29) to form a stable tertiary carbocation, or a methyl radical (M-15).

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 209 | [M]⁺ | Molecular Ion |

| 194 | [M - CH₃]⁺ | Loss of a methyl radical |

| 180 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 163 | [M - NO₂]⁺ | Loss of the nitro group |

Quantum Chemical Calculations and Molecular Modeling

Computational methods, particularly Density Functional Theory, are used to model the properties of molecules and complement experimental data.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Molecular Properties: DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G**), can be employed to predict a variety of properties for this compound. longdom.org These include:

Optimized Geometry: Calculation of the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Prediction of the IR and Raman spectra, which can be used to aid in the assignment of experimental vibrational bands. longdom.org

NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C chemical shifts to support experimental assignments.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is related to the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): An MEP map can visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule. For 2-nitrophenol (B165410) derivatives, the region around the nitro group is expected to be electron-deficient (electrophilic), while the phenolic oxygen is electron-rich (nucleophilic).

Table 5: Molecular Properties of this compound Obtainable from DFT Calculations

| Calculated Parameter | Information Provided |

| Optimized Molecular Geometry | Bond lengths, bond angles, and overall molecular shape. |

| Vibrational Frequencies | Predicted IR and Raman spectra for comparison with experimental data. |

| HOMO-LUMO Energy Gap | Insight into chemical reactivity and electronic excitation energy. |

| Molecular Electrostatic Potential (MEP) | Identification of electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| NBO Analysis | Information on intramolecular interactions, such as hydrogen bonding and charge delocalization. |

Density Functional Theory (DFT) Studies

Geometry Optimization and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are determined by the interplay of steric and electronic effects arising from its substituent groups: the hydroxyl (-OH), the nitro (-NO₂), and the bulky tert-pentyl group. Computational chemistry, particularly methods based on Density Functional Theory (DFT), is employed to determine the molecule's most stable geometric configurations.

Geometry optimization calculations, typically using functionals like B3LYP with a basis set such as 6-31G*, are performed to locate the energy minima on the potential energy surface. researchgate.net For this compound, the primary conformational variables include the orientation of the hydroxyl proton, the rotation of the nitro group relative to the benzene ring, and the rotation around the C-C bond connecting the tert-pentyl group to the ring.

A key feature of 2-nitrophenols is the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and an oxygen atom of the ortho-nitro group. mdpi.comnih.gov This interaction significantly stabilizes a planar conformation of the O-H and NO₂ groups with respect to the aromatic ring.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Predicted Value | Comment |

|---|---|---|

| O-H···O (H-bond) distance | ~1.8 - 1.9 Å | Indicates a strong intramolecular hydrogen bond. |

| C-C-N-O (Nitro group) dihedral angle | ~0° - 10° | Near-planar orientation due to H-bonding, with slight torsion from steric effects. |

| C-C-O-H (Hydroxyl group) dihedral angle | ~0° | Planar with the ring to facilitate hydrogen bonding. |

| Ring-C (tert-pentyl) bond length | ~1.53 Å | Typical sp²-sp³ carbon-carbon single bond length. |

Electronic Structure and Frontier Molecular Orbitals (HOMO, LUMO)

The electronic properties of this compound are governed by the interaction between the electron-donating hydroxyl and tert-pentyl groups and the strongly electron-withdrawing nitro group. These interactions define the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are critical for understanding its reactivity and spectroscopic behavior.

The HOMO is primarily localized on the benzene ring and the oxygen atom of the hydroxyl group, which possess π-character and lone pair electrons. The electron-donating nature of the hydroxyl and alkyl groups increases the energy of the HOMO, making the molecule susceptible to electrophilic attack. The electron density in the HOMO of phenol is known to be asymmetric, which can influence conformational preferences. researchgate.net

Conversely, the LUMO is predominantly centered on the π* anti-bonding orbitals of the nitro group and the aromatic ring. The strong electron-withdrawing capacity of the nitro group significantly lowers the energy of the LUMO, making the molecule a potential electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and the energy required for its lowest electronic excitation. mdpi.com For nitrophenols, the transition from HOMO to LUMO corresponds to a significant intramolecular charge transfer (ICT) from the hydroxyl/phenyl moiety to the nitro group. mdpi.com The presence of the electron-donating tert-pentyl group is expected to slightly decrease the HOMO-LUMO gap compared to 2-nitrophenol by raising the HOMO energy.

Table 2: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| E(HOMO) | ~ -6.5 eV | Energy of the highest occupied molecular orbital. |

| E(LUMO) | ~ -2.5 eV | Energy of the lowest unoccupied molecular orbital. |

| ΔE (HOMO-LUMO Gap) | ~ 4.0 eV | Corresponds to the lowest energy electronic transition (UV-Vis absorption). |

Global and Local Reactivity Descriptors

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's chemical reactivity. These indices are calculated from the energies of the frontier molecular orbitals and the total electronic energy.

Global Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron. Approximated by Koopmans' theorem as I ≈ -E(HOMO). A lower ionization potential indicates a greater tendency to donate an electron.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO). A higher electron affinity suggests a greater capacity to accept an electron.

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. The HOMO-LUMO gap is directly related to hardness, with a larger gap indicating greater stability. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as ω = χ² / (2η). This index is particularly useful for classifying electrophilic character.

For this compound, the electron-withdrawing nitro group is expected to result in a relatively high electronegativity and electrophilicity index, while the electron-donating groups will contribute to a moderate ionization potential.

Local Reactivity Descriptors:

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule. For an electrophilic attack (reaction with a nucleophile), the relevant Fukui function (f⁺) highlights atoms susceptible to gaining an electron, which would be the carbon atoms of the ring and the nitrogen of the nitro group. For a nucleophilic attack, the f⁻ function would indicate sites prone to losing an electron. Studies on substituted phenols show that local softness can correlate well with reaction rates, indicating that soft-soft interactions are dominant in their degradation reactions. researchgate.net

Table 3: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Predicted Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | ~ 6.5 eV | I ≈ -E(HOMO) |

| Electron Affinity (A) | ~ 2.5 eV | A ≈ -E(LUMO) |

| Electronegativity (χ) | ~ 4.5 eV | χ = (I + A) / 2 |

| Chemical Hardness (η) | ~ 2.0 eV | η = (I - A) / 2 |

| Electrophilicity Index (ω) | ~ 5.06 eV | ω = χ² / (2η) |

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP plots the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, the MEP map is expected to show distinct regions of varying potential:

Negative Regions (Red/Yellow): The most negative potential will be concentrated around the oxygen atoms of the nitro group due to their high electronegativity and the resonance effect of the nitro group. The oxygen of the hydroxyl group will also represent a negative region. These areas are the most likely sites for attack by electrophiles or for forming hydrogen bonds.

Positive Regions (Blue): A significant region of positive potential will be located on the hydrogen atom of the hydroxyl group, reflecting its acidic character and its role as a hydrogen bond donor.

Neutral Regions (Green): The hydrocarbon framework of the tert-pentyl group and the hydrogen atoms on the benzene ring will exhibit a near-neutral potential, characteristic of nonpolar regions. This bulky, hydrophobic region influences the molecule's solubility and interactions with nonpolar environments.

The MEP map visually confirms the electronic push-pull nature of the molecule, with the electron-donating hydroxyl group and the electron-withdrawing nitro group creating a polarized charge distribution across the aromatic system.

Molecular Dynamics Simulations (e.g., Intermolecular Interactions, Solvent Effects)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide profound insights into its behavior in different environments, particularly in solution, by modeling intermolecular interactions and solvent effects that are not captured by static quantum mechanical calculations.

A typical MD simulation would place one or more molecules of this compound in a simulation box filled with solvent molecules (e.g., water). By solving Newton's equations of motion for the system, the simulation tracks the trajectory of each atom, revealing dynamic processes.

Key areas of investigation using MD simulations include:

Solvation Structure: Analysis of the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules can reveal the structure of the solvation shell. For instance, the RDF between the hydroxyl hydrogen and water oxygen atoms would quantify the strength and structure of intermolecular hydrogen bonds. nih.gov MD simulations on p-nitrophenol in aqueous solution have shown that hydrogen bond-dominated interactions are key to its behavior. nih.gov

Solvent Effects on Conformation: The presence of a solvent can influence the conformational equilibrium of the molecule. MD simulations can explore how solvent interactions, particularly hydrogen bonding with the -OH and -NO₂ groups, affect the rotational barriers and preferred orientations of these functional groups.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation behavior. The bulky, nonpolar tert-pentyl group could lead to hydrophobic interactions, causing molecules to associate in aqueous solution.

Dynamics at Interfaces: MD simulations are also well-suited to model the behavior of the molecule at interfaces, such as a water-air or water-lipid interface. The amphiphilic nature of the molecule (hydrophilic phenol and nitro groups, hydrophobic alkyl group) would likely cause it to adopt a specific orientation at such boundaries.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their observed biological activity or chemical properties. QSPR models are typically expressed as mathematical equations that can be used to predict the properties of new or untested compounds.

For a class of compounds like substituted nitrophenols, including this compound, QSPR models can be developed to predict a wide range of behaviors. The process involves several steps:

Dataset Collection: A dataset of related molecules with known experimental property values (e.g., pKa, toxicity, reaction rate constants) is assembled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, is calculated. These can include:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Indices describing molecular branching and connectivity.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges, and reactivity indices as described in section 4.2.1.3. semanticscholar.org

Hydrophobicity Descriptors: LogP (octanol-water partition coefficient).

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the descriptors (independent variables) to the property of interest (dependent variable).

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

For example, a QSPR model could be developed to predict the acidity (pKa) of substituted phenols. The model might take the form:

pKa = c₀ + c₁(σ) + c₂(Eₛ) + c₃(LogP)*

Where c represents regression coefficients, σ is a Hammett constant representing electronic effects, Eₛ is a Taft steric parameter, and LogP represents hydrophobicity. Such models can elucidate which molecular features are most influential for a given property and allow for the rapid screening of new compounds. semanticscholar.org

Environmental Fate and Transformation of 2 Nitro 4 Tert Pentyl Phenol

Biodegradation Pathways and Kinetics

Biodegradation is a primary mechanism for the removal of phenolic compounds from the environment. The presence of both a nitro group and a tert-pentyl group on the phenol (B47542) ring of 2-Nitro-4-tert-pentyl-phenol will influence its susceptibility to microbial attack.

Studies on related alkylphenols indicate that aerobic biodegradation is generally a more rapid process than anaerobic degradation. For instance, various tertiary butylphenols have been shown to degrade within 16 days under aerobic conditions in paddy soils, while their degradation can take up to 224 days under anaerobic conditions. This suggests that this compound would likely persist longer in anoxic environments such as deep sediments or waterlogged soils.

The aerobic degradation of nonylphenol, another alkylphenol, has been observed to occur in river sediment within 8 days, following a 2-day lag phase. This process can lead to the formation of nitrated metabolites. The half-lives for the aerobic degradation of nonylphenol in sewage sludge and sediments can range from 1.1 to 99.0 days, highlighting the variability based on environmental conditions nih.gov.

For nitrophenols, anaerobic degradation can also be effective. For example, 3-nitrophenol can be removed by 60-80% in anaerobic systems. However, compounds like 2,4-dinitrophenol show lower removal rates under similar conditions. The degradation kinetics under anaerobic conditions can be described by the Haldane inhibition model, which accounts for substrate inhibition at high concentrations.

| Compound | Condition | Environment | Degradation Time/Half-life |

|---|---|---|---|

| Tertiary Butylphenols | Aerobic | Paddy Soil | Within 16 days |

| Tertiary Butylphenols | Anaerobic | Paddy Soil | Up to 224 days |

| Nonylphenol | Aerobic | River Sediment | Within 8 days |

| Nonylphenol | Aerobic | Sewage Sludge/Sediment | 1.1 to 99.0 days (Half-life) |

| 3-Nitrophenol | Anaerobic | - | 60-80% removal |

The microbial degradation of nitrophenols can proceed through several pathways. A common initial step is the reduction of the nitro group to an amino group, forming aminophenols. For example, the synthesis of 2-amino-4-tert-butylphenol involves the reduction of 2-nitro-4-tert-butylphenol. This suggests a potential pathway for this compound could involve its conversion to 2-Amino-4-tert-pentyl-phenol.

Alternatively, oxidative pathways can be initiated by monooxygenase or dioxygenase enzymes, leading to the hydroxylation of the aromatic ring. For instance, the degradation of 2-chloro-4-nitrophenol by Burkholderia sp. proceeds via the formation of chlorohydroquinone and hydroquinone (B1673460) nih.gov. Another pathway for chlorinated nitrophenols involves a 1,2,4-benzenetriol (B23740) intermediate nih.gov. During the aerobic degradation of nonylphenol in river sediment, nitro-nonylphenol metabolites have been observed to form.

The degradation of 2,4-di-tert-butylphenol by bacterial isolates from industrial wastewater has been shown to proceed through various metabolites, with strains like Lysinibacillus sp. achieving up to 89.31% degradation in seven days. This indicates that specialized microorganisms can effectively break down sterically hindered phenols.

Several factors can influence the rate of biodegradation of this compound. The composition of the microbial community is crucial, as the presence of adapted microorganisms with the necessary enzymatic machinery is a prerequisite for degradation.

Nutrient availability, particularly carbon and nitrogen sources, can affect microbial activity and, consequently, the degradation rate. In some cases, the target compound itself can serve as a sole source of carbon and energy for microorganisms.

Environmental parameters such as pH, temperature, and oxygen availability play a significant role. For instance, the degradation of 2-chloro-4-nitrophenol by Cupriavidus sp. occurs over a pH range of 5 to 10 and temperatures from 20 to 40 °C. The concentration of the pollutant is also a critical factor, as high concentrations can be inhibitory to microbial activity, as described by the Haldane model for some nitrophenols.

Abiotic Transformation Processes

In addition to biodegradation, abiotic processes such as photodegradation and hydrolysis can contribute to the transformation of this compound in the environment.

Photodegradation is expected to be a significant transformation pathway for this compound in both aquatic and atmospheric environments. The structurally similar 4-tert-pentylphenol is expected to degrade rapidly in the atmosphere through reactions with hydroxyl radicals, with a calculated half-life of 3.1 hours industrialchemicals.gov.au. This suggests that atmospheric this compound would have a short residence time.

In aqueous environments, the photodegradation of phenolic compounds can be influenced by the presence of photosensitizers and the water matrix. For example, the photodegradation of 4-tert-butylphenol can be enhanced by certain catalysts under simulated solar light. The photochemical lifetime of nitrophenols like 4-nitrocatechol has been estimated to be between 16 and 24 days in atmospheric conditions, with degradation rates being lower in water compared to organic matrices uci.edu. The beta-form of 4-nitrophenol (B140041) gradually turns red upon exposure to sunlight wikipedia.org.

Oxidation by Reactive Chemical Species in the Environment

The transformation of nitrophenols in the environment is significantly influenced by oxidative processes. In the atmosphere, nitrophenols can be formed through photochemical reactions of aromatic compounds with nitrogen oxides. cdc.gov Once present, these compounds are subject to further degradation. The atmospheric half-lives for nitrophenols as a class are estimated to be between 3 and 18 days, with photolysis and physical removal via wet and dry deposition being key determining factors in their fate. cdc.gov

For the parent compound, 4-tert-pentylphenol, atmospheric degradation is expected to be rapid. The primary mechanism is the reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is very short, calculated to be between 3.1 and 9.2 hours. nih.govservice.gov.uk In aquatic environments, photolysis is a major degradation pathway for nitrophenols, particularly in near-surface waters with minimal sunlight attenuation. cdc.gov The half-life for nitrophenols in fresh water can range from one to eight days. cdc.gov Conversely, chemical oxidation reactions by species like singlet oxygen are generally considered too slow to be significant degradation pathways for nitrophenols in water. cdc.gov

| Compound Class / Compound | Estimated Atmospheric Half-Life | Primary Degradation Pathway |

|---|---|---|

| Nitrophenols (general class) | 3 - 18 days | Photolysis and reaction with other atmospheric radicals |

| 4-tert-pentylphenol (parent compound) | 3.1 - 9.2 hours | Reaction with hydroxyl radicals |

Environmental Partitioning and Transport

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which can be inferred from its parent compound, 4-tert-pentylphenol. Multimedia partitioning models predict that 4-tert-pentylphenol will predominantly partition to the soil and water compartments upon release into the environment.

Adsorption/Desorption to Soil, Sediment, and Particulate Matter

The mobility of a chemical in soil is often predicted by its organic carbon-water partition coefficient (Koc). A high Koc value suggests a compound will adsorb strongly to soil and organic matter, making it less mobile. chemsafetypro.com For 4-tert-pentylphenol, the calculated log Koc is 3.4, which corresponds to a Koc value of approximately 2,300 to 2,380 L/kg. service.gov.uk This value indicates that 4-tert-pentylphenol is expected to have low mobility in soil. Upon release, it is expected to partition mainly to soil and sediment. service.gov.uk While specific data for this compound is unavailable, nitrophenols as a class are known to undergo biodegradation in soil, which is a primary process for their removal. cdc.gov

Volatilization from Water and Soil Surfaces

Volatilization is a key process for the transport of chemicals from water and soil into the atmosphere. The Henry's Law Constant is used to predict this tendency. For 4-tert-pentylphenol, the calculated Henry's Law constant is 0.206 Pa·m³/mol, which suggests the chemical is moderately volatile from water and moist soil.

Based on this value, the estimated volatilization half-life for 4-tert-pentylphenol from a model river is 18 days, and from a model lake is 140 days. nih.gov This process is expected to be slower in real-world scenarios due to the compound's tendency to adsorb to suspended solids and sediment, which can reduce its availability for volatilization. nih.gov When adsorption is factored in, the estimated volatilization half-life from a model pond increases significantly to 87 months. nih.gov

Bioaccumulation Potential in Aquatic Organisms (as a chemical class)

The potential for a chemical to accumulate in living organisms is often estimated using the octanol-water partition coefficient (log Kow). A log Kow value above 4.2 is often used as a screening threshold for bioaccumulation concern. The parent compound, 4-tert-pentylphenol, has a calculated log Kow of 3.9 and an experimental log Kow of 4.03. nih.govindustrialchemicals.gov.au

These values are below the threshold for high bioaccumulation potential, indicating that 4-tert-pentylphenol has a low to moderate potential to bioaccumulate in aquatic organisms. service.gov.uk Therefore, it is not considered to be bioaccumulative according to Australian categorization criteria.

| Parameter | Value | Indication |

|---|---|---|

| Log Koc (Soil Adsorption Coefficient) | 3.4 | Low mobility in soil |

| Henry's Law Constant | 0.206 Pa·m³/mol | Moderately volatile from water/moist soil |

| Log Kow (Octanol-Water Partition Coefficient) | 3.9 - 4.03 | Low to moderate bioaccumulation potential |

Environmental Monitoring and Presence

Detection and Occurrence in Environmental Matrices

Reliable and extensive environmental monitoring data for this compound are not available. Data for its parent compound, 4-tert-pentylphenol, is also limited. service.gov.uk However, international studies have detected 4-tert-pentylphenol in surface waters at concentrations ranging from 0.1 to 7.7 ng/L. In studies of sewage treatment plants (STPs), influent concentrations were reported between 29–190 ng/L, with levels dropping below the detection limit of 4.5 ng/L in effluent after treatment.

For the broader class of nitrophenols, various analytical methods have been developed for their detection in environmental samples. These include high-performance liquid chromatography (HPLC), gas chromatography (GC) often coupled with mass spectrometry (MS), and spectrophotometry. cdc.govresearchgate.netresearchgate.net These methods have been successfully applied to detect nitrophenols in diverse matrices such as water and atmospheric samples. researchgate.netbohrium.com For instance, 2-nitrophenol (B165410) was detected in the gas phase of the atmosphere in Portland, Oregon, at an average concentration of 0.024 µg/m³, and in corresponding rainwater at 0.059 µg/L. cdc.gov

Sources and Release Pathways in Industrial Contexts

The industrial footprint of this compound is primarily associated with its role as a chemical intermediate in various manufacturing processes. Its presence in the environment is a direct consequence of its synthesis and subsequent use in the production of other chemical products.

The primary industrial source of this compound is its intentional synthesis from p-tert-amylphenol through nitration. This process is a crucial step in manufacturing more complex molecules. For instance, related compounds like 2-amino-4-tert-pentyl-6-nitrophenol are produced for use in the synthesis of dyes and pigments, indicating that nitrated pentylphenols are valuable precursors in the chemical industry google.com. The manufacturing process itself involves the reaction of p-tert-amyl phenol with a nitrating agent in the presence of an organic solvent lookchem.com.

Industrial facilities involved in the production of the following materials are potential sources of this compound release:

Dyes and Pigments: The synthesis of certain metallized dyes utilizes intermediates derived from nitrated phenols google.com.

Pharmaceuticals: Nitrophenols, as a class, are used as intermediates in the production of various pharmaceutical compounds cdc.gov.

Rubber Chemicals: The precursor, 4-tert-pentylphenol, is used to create vulcanizing agents for curing rubber, suggesting that its nitrated derivatives could also be found in this manufacturing chain industrialchemicals.gov.au.

Chemical Intermediates: The compound itself is an intermediate, and its production facilities are a primary source.

Release of this compound into the environment can occur through several pathways during its manufacture and use. These releases are often unintentional and can occur in gaseous, liquid, or solid forms.

Table 1: Potential Industrial Sources of this compound

| Industrial Sector | Specific Application |

|---|---|

| Chemical Manufacturing | Synthesis of dyes, pigments, and other organic compounds google.comcdc.gov. |

| Pharmaceutical Industry | Intermediate in the production of pharmaceuticals cdc.gov. |

The primary release pathway for nitrophenols from industrial settings is through wastewater. Effluents from manufacturing and processing facilities can contain residual amounts of the compound, which may then be discharged into surface waters or sent to publicly owned treatment works (POTWs) cdc.gov. The precursor, 4-tert-pentylphenol, is expected to be released to the aquatic compartment through treated sewage treatment plant effluent from its industrial uses .

Other potential release pathways include:

Atmospheric Emissions: While less common for phenols, volatile organic compounds used as solvents in the nitration process could carry traces of the product into the atmosphere.

Solid Waste: Disposal of manufacturing byproducts and waste materials may lead to soil contamination if not managed properly.

Underground Injection: For some nitrophenols, underground injection has been a method of waste disposal from manufacturing and processing facilities cdc.gov.

Table 2: Potential Environmental Release Pathways for this compound

| Release Pathway | Description |

|---|---|

| Industrial Wastewater | Discharge from manufacturing and processing facilities into surface water or sewage systems cdc.gov. |

| Atmospheric Emissions | Potential for release of volatile organic compounds carrying the product. |

| Solid Waste Disposal | Contamination of soil from the disposal of industrial byproducts and waste. |

It is important to note that specific quantitative data on the release of this compound from industrial sources are limited. Much of the understanding of its environmental fate is inferred from data on related nitrophenols and its precursor, 4-tert-pentylphenol.

Advanced Industrial and Research Applications of 2 Nitro 4 Tert Pentyl Phenol and Its Derivatives

Role as Chemical Intermediates in Fine Chemical Synthesis

2-Nitro-4-tert-pentyl-phenol serves as a valuable intermediate in the synthesis of a variety of fine chemicals due to its specific molecular structure, which includes a reactive phenol (B47542) group, a nitro group that can be chemically transformed, and a bulky tert-pentyl group that can confer desirable properties such as solubility and stability to the final products.

Precursors for Specialized Dyes and Pigments

The chemical architecture of this compound makes it a suitable precursor for the synthesis of specialized dyes and pigments. The nitro group can be readily reduced to an amino group, which is a key step in the production of various chromophores. A closely related compound, 2-amino-4-tert-pentyl-6-nitrophenol, is a known important chemical intermediate used in the synthesis of dyes and pigments google.com. This compound is specifically utilized in the synthesis of the metallized dye Orasol Red 2B, which is valued for its exceptional performance in a variety of coatings google.com. The synthesis process typically involves the nitration of p-tert-amylphenol, followed by a reduction step to yield the corresponding amino-nitrophenol derivative google.com. This highlights the significance of the nitro-substituted phenol structure as a foundational element in the creation of high-performance colorants.

The general pathway for the utilization of such compounds in dye synthesis is presented in the table below:

| Precursor | Transformation Step | Resulting Functional Group | Application in Dye Synthesis |

| This compound | Reduction of the nitro group | Amino group (-NH2) | Formation of azo dyes, metal-complex dyes |

| This compound | Further chemical modifications | Various chromophoric systems | Production of specialized colorants for coatings |

Synthesis of Complex Organic Molecules

Nitro compounds are recognized as versatile building blocks in organic chemistry, offering a wide range of synthetic possibilities. The nitro group can be transformed into various other functional groups, making nitroalkanes and nitroalkenes valuable intermediates in the synthesis of complex molecules, including pharmaceutically relevant substances frontiersin.org. While specific examples detailing the use of this compound in the synthesis of highly complex organic molecules are not extensively documented in publicly available literature, its structural features suggest its potential as a starting material. The presence of the nitro, hydroxyl, and tert-pentyl groups on the aromatic ring provides multiple reaction sites for elaboration into more complex structures.

Building Blocks for Polymeric Materials and Resins

Phenolic compounds are fundamental components in the production of various polymers and resins, most notably phenol-formaldehyde resins youtube.comsci-hub.se. The reactivity of the phenol allows it to undergo condensation reactions with aldehydes, such as formaldehyde, to form cross-linked polymer networks youtube.com. The substituents on the phenol ring play a crucial role in determining the properties of the resulting resin. For instance, p-tert-butylphenol is used to produce oil-soluble resins with good adhesive properties sci-hub.se. Similarly, 2,4-di-tert-pentylphenol (B85779) is utilized in the synthesis of synthetic resins google.com. While the direct use of this compound as a monomer in polymerization is not as common, its derivatives, obtained through the transformation of the nitro group, could be employed to introduce specific functionalities into a polymer backbone. The bulky tert-pentyl group can enhance the solubility and modify the mechanical properties of the resulting polymer.

Development of Performance-Enhancing Additives (e.g., antioxidants, UV stabilizers, lubricants)

A significant application of derivatives of this compound lies in the development of performance-enhancing additives for various materials. The corresponding un-nitrated compound, 2,4-di-tert-pentylphenol, is a key intermediate in the synthesis of antioxidants and UV absorbers nbinno.com.

Antioxidants: Hindered phenols, characterized by bulky alkyl groups ortho to the hydroxyl group, are highly effective antioxidants. These compounds function by scavenging free radicals, thereby preventing oxidative degradation of materials such as plastics, rubbers, and lubricants nbinno.comresearchgate.netnih.gov. The derivatives of 2,4-di-tert-pentylphenol are used to protect these materials from deterioration, which can manifest as brittleness, discoloration, and loss of physical properties nbinno.com. While this compound itself is not a primary antioxidant, its reduction to the corresponding aminophenol could yield compounds with antioxidant properties.